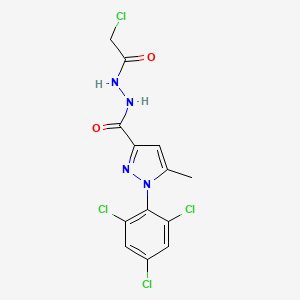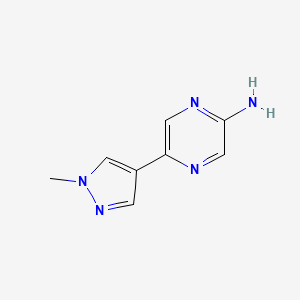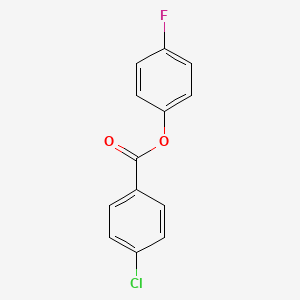![molecular formula C27H26N5O10S- B12075827 6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 98367-45-4](/img/structure/B12075827.png)
6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylate” is a complex organic compound that features multiple functional groups, including hydroxyl, nitro, thioether, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes might include:
Formation of the bicyclic core: This could involve cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of functional groups: Steps to introduce the hydroxyl, nitro, and thioether groups might involve nucleophilic substitution, electrophilic addition, or other organic reactions.
Final modifications: The final steps might involve protecting group strategies to ensure that reactive groups do not interfere with each other during the synthesis.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve:
Scaling up reactions: Ensuring that reactions that work on a small scale in the lab can be efficiently scaled up to industrial quantities.
Purification processes: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The nitro groups can be reduced to amines, and the hydroxyl group can be oxidized to a ketone or aldehyde.
Substitution Reactions: The thioether and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Addition Reactions: The double bonds in the bicyclic core can undergo addition reactions with various reagents.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles and Electrophiles: Such as halides, amines, or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but might include:
Amines: From the reduction of nitro groups.
Ketones or Aldehydes: From the oxidation of the hydroxyl group.
Substituted derivatives: From nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, it might be investigated as a potential drug candidate, particularly if it shows activity against specific biological targets.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique functional groups and reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application but might involve:
Molecular targets: Such as enzymes, receptors, or DNA.
Pathways involved: Such as inhibition of enzyme activity, blocking of receptor sites, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other bicyclic molecules with multiple functional groups, such as:
Penicillins: Which also feature a bicyclic core and are used as antibiotics.
Cephalosporins: Another class of antibiotics with a similar core structure.
Carbapenems: A class of highly effective antibiotics with a similar bicyclic structure.
Uniqueness
The uniqueness of “6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate” lies in its specific combination of functional groups and the potential for diverse reactivity and applications.
Properties
CAS No. |
98367-45-4 |
|---|---|
Molecular Formula |
C27H26N5O10S- |
Molecular Weight |
612.6 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)-3-[2-[[(4-nitrophenyl)methoxycarbonylamino]methylideneamino]ethylsulfanyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C27H27N5O10S/c1-15(33)21-22-20(12-16-2-6-18(7-3-16)31(38)39)24(23(26(35)36)30(22)25(21)34)43-11-10-28-14-29-27(37)42-13-17-4-8-19(9-5-17)32(40)41/h2-9,14-15,20-22,33H,10-13H2,1H3,(H,35,36)(H,28,29,37)/p-1 |
InChI Key |
DETLBMTWKSDCRG-UHFFFAOYSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
CC(C1C2C(C(=C(N2C1=O)C(=O)[O-])SCCN=CNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


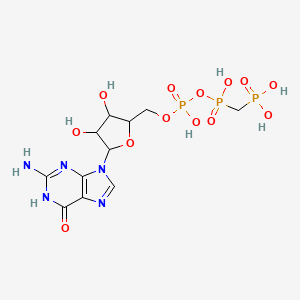
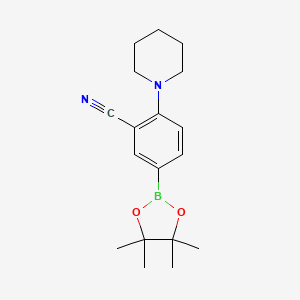
![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)
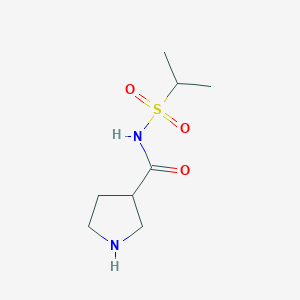
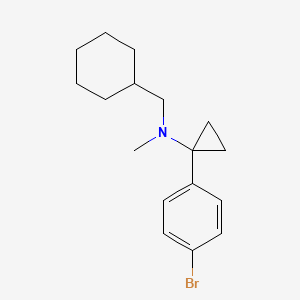
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)

